[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
Description
[(2S,4S)-1-Benzyl-4-methoxypyrrolidin-2-yl]methanamine is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position and a methoxy substituent at the 4-position of the pyrrolidine ring. Its stereochemistry (2S,4S) is critical for its spatial orientation, influencing interactions in biological systems or catalytic applications.
Properties
IUPAC Name |
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-7-12(8-14)15(10-13)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFCMCLIRLTYQM-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors under specific reaction conditions.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often under controlled temperature and pressure conditions.
Chemical Reactions Analysis
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and applications:
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Applications | References |
|---|---|---|---|---|---|
| [(2S,4S)-1-Benzyl-4-methoxypyrrolidin-2-yl]methanamine (Target) | Pyrrolidine (2S,4S) | 1-Benzyl, 4-methoxy | ~232.33 | Medicinal chemistry (e.g., PROTACs) | - |
| [(2S,4S)-4-Fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine | Pyrrolidine (2S,4S) | 4-Fluoro, 1-(oxazolylmethyl) | 213.25 | Drug synthesis intermediates | |
| [(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride | Pyrrolidine (2S,4S) | 4-Fluoro, 1-oxadiazolyl | - | Research chemical | |
| (S)-(1S,2S,4S,5S)-5-Ethynylquinuclidin-2-ylmethanamine | Quinuclidine | Ethynyl, quinoline-methoxy | - | Asymmetric catalysis | |
| rac-1-[(3R,4S)-1-(1,3-Benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride | Pyrrolidine (3R,4S) | 1-Benzothiazole-carbonyl, 4-ethoxy | 377.92 | Pharmaceutical building block |
Key Research Findings
Structural and Physicochemical Properties
- Methoxy vs. Fluoro: The methoxy group in the target compound may participate in hydrogen bonding, whereas fluorine in analogs () enhances metabolic stability and electronegativity . Core Ring Differences: Quinuclidine-based analogs () exhibit rigid, bicyclic structures suited for asymmetric catalysis, contrasting with the flexible pyrrolidine core of the target compound .
Contradictions and Contextual Nuances
- Substituent Size vs. Activity : While bulky groups like benzyl may hinder target engagement in some contexts (e.g., enzyme inhibition), they are advantageous in PROTACs for promoting ternary complex formation .
- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing effects () contrast with methoxy’s electron-donating properties, leading to divergent electronic profiles in drug-receptor interactions .
Biological Activity
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
- Molecular Formula: C13H20N2O
- Molecular Weight: 220.31 g/mol
- CAS Number: Not specified in the provided data.
Research indicates that compounds similar to [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine may act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the hydrolysis of acetylcholine. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD), where acetylcholine levels are critically low.
Key Findings:
- Inhibition Potency: Studies have shown that related benzyl derivatives exhibit significant inhibition against AChE and BuChE with IC50 values in the low micromolar range, indicating their potential as therapeutic agents for AD treatment .
- Docking Studies: Molecular docking simulations suggest that these compounds interact favorably with the active sites of AChE and BuChE, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown .
Neuroprotective Effects
Research has indicated that [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine may possess neuroprotective properties. Its ability to inhibit cholinesterases can lead to increased levels of acetylcholine, which is crucial for cognitive functions such as memory and learning.
Case Studies
- Alzheimer's Disease Models: In animal models of Alzheimer's disease, compounds with similar structures have been shown to improve cognitive function and reduce behavioral deficits associated with cholinergic dysfunction .
- Cell Line Studies: In vitro studies using neuronal cell lines have demonstrated that these compounds can protect against neurotoxic agents by modulating apoptotic pathways and enhancing cell survival .
Pharmacological Profile
| Activity | Description |
|---|---|
| Cholinesterase Inhibition | Dual inhibition of AChE and BuChE |
| Neuroprotection | Protection against neurotoxicity |
| Cognitive Enhancement | Potential improvement in memory and learning |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
